molecular formula C16H15F3N4O3S B11491407 methyl 4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

methyl 4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B11491407
M. Wt: 400.4 g/mol
InChI Key: HBKXRMYMUQZCAG-UHFFFAOYSA-N
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Description

Methyl 4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound that belongs to the class of triazino-benzothiazole derivatives This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a triazino-benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazino-Benzothiazole Core:

    Introduction of the Trifluoromethyl Group:

    Attachment of the Morpholine Ring:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazino-benzothiazole core, potentially leading to the formation of partially reduced intermediates.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Partially reduced triazino-benzothiazole intermediates.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of methyl 4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Methyl 4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 4-(morpholin-4-yl)-2-(methyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group and the morpholine ring in this compound imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H15F3N4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 4-morpholin-4-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C16H15F3N4O3S/c1-25-12(24)15(16(17,18)19)20-13(22-6-8-26-9-7-22)23-10-4-2-3-5-11(10)27-14(23)21-15/h2-5H,6-9H2,1H3

InChI Key

HBKXRMYMUQZCAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(N=C(N2C3=CC=CC=C3SC2=N1)N4CCOCC4)C(F)(F)F

Origin of Product

United States

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